Product packaging for 2-(Azetidin-3-yl)-3-nitropyridine(Cat. No.:)

2-(Azetidin-3-yl)-3-nitropyridine

Cat. No.: B11912883
M. Wt: 179.18 g/mol
InChI Key: BKDIIYGPGGOUKF-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-3-nitropyridine (CAS 1260844-24-3) is a synthetically valuable chemical building block with a molecular formula of C8H9N3O2 and a molecular weight of 179.18 g/mol . This compound features a unique structure combining an azetidine ring, the smallest saturated nitrogen heterocycle, with a nitro-substituted pyridine moiety. This combination makes it a versatile scaffold for medicinal chemistry and drug discovery research. The azetidine ring is a prominent scaffold in pharmaceutical research, valued for its contribution to a molecule's three-dimensionality and its ability to improve physicochemical properties . Azetidine-containing structures are frequently explored in the development of novel therapeutic agents, such as potent antimycobacterial compounds with activity against M. tuberculosis and antiproliferative agents that act as tubulin-destabilizing agents in cancer research . The nitro-pyridine group serves as an electron-deficient aromatic system that can participate in various chemical transformations and is often involved in structure-activity relationship (SAR) studies. Researchers utilize this compound as a key intermediate for constructing more complex molecules, particularly in the synthesis of spirocyclic scaffolds and other nitrogen-rich heterocycles. Its primary research applications lie in the fields of organic synthesis and early-stage drug discovery as a core structural element. Handling Note: Safety data for this specific compound is limited. Standard precautions for handling laboratory chemicals should be followed. Wear appropriate personal protective equipment. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O2 B11912883 2-(Azetidin-3-yl)-3-nitropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

2-(azetidin-3-yl)-3-nitropyridine

InChI

InChI=1S/C8H9N3O2/c12-11(13)7-2-1-3-10-8(7)6-4-9-5-6/h1-3,6,9H,4-5H2

InChI Key

BKDIIYGPGGOUKF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Azetidin 3 Yl 3 Nitropyridine and Its Precursors

Synthetic Routes to the Azetidine (B1206935) Ring System

The construction of the azetidine ring is a focal point in modern organic synthesis due to its presence in numerous biologically active compounds and its utility as a synthetic building block. rsc.orgrsc.orgnih.gov The inherent ring strain makes its formation energetically unfavorable, necessitating the development of specialized synthetic strategies. rsc.org

Cyclization Reactions for Azetidine Formation

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond from a linear precursor.

Intramolecular Amination Approaches

Intramolecular amination involves the cyclization of a preformed chain where a nitrogen nucleophile attacks an electrophilic carbon center. This is a widely used method for producing azetidines. A common strategy is the cyclization of γ-amino alcohols or their derivatives. nih.gov For instance, La(OTf)₃ has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.govelsevierpure.com This method is notable for its tolerance of various functional groups, including those that are acid-sensitive or Lewis basic. nih.gov

Palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amines also provides a route to azetidines under relatively mild conditions. organic-chemistry.org Another approach involves the intramolecular amination of organoboronates, which proceeds through a 1,2-metalate shift of an aminoboron "ate" complex to form the azetidine ring. organic-chemistry.org

Table 1: Examples of Intramolecular Amination for Azetidine Synthesis
Starting MaterialCatalyst/ReagentProductYieldReference
cis-3,4-Epoxy amineLa(OTf)₃3-Hydroxyazetidine derivativeHigh nih.gov
Picolinamide-protected aminePalladium catalystN-Picolinamide azetidineGood organic-chemistry.org
γ-Amino organoboronate-Azetidine derivative- organic-chemistry.org
Cycloaddition Strategies (e.g., [2+2] Photocycloaddition)

The [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a highly efficient method for constructing functionalized azetidines in a single step, often with high regio- and stereoselectivity. rsc.orgrsc.orgresearchgate.net However, challenges associated with the excited state reactivity of imines have historically limited its application. rsc.orgresearchgate.net

Recent advancements have utilized visible-light-mediated triplet energy transfer to overcome these limitations. nih.govspringernature.com For example, Schindler and coworkers developed a method using 2-isoxazoline-3-carboxylates as oxime precursors. rsc.orgnih.gov An iridium photocatalyst activates these precursors, which then undergo [2+2] cycloaddition with a wide variety of alkenes. nih.gov This approach is valued for its operational simplicity, mild reaction conditions, and broad substrate scope, yielding highly functionalized azetidines that can be readily deprotected. nih.govspringernature.com

Table 2: Visible-Light-Mediated [2+2] Photocycloaddition for Azetidine Synthesis
Imine PrecursorAlkenePhotocatalystProductReference
2-Isoxazoline-3-carboxylateVarious alkenesfac-[Ir(dFppy)₃]Functionalized azetidine rsc.orgnih.gov
Glyoxylate oximeVarious alkenesIridium-based triplet photosensitizerFunctionalized azetidine researchgate.net
Strain-Release Homologation Methods

Strain-release homologation offers a modular approach to constructing azetidines by leveraging the high ring strain of precursors like 1-azabicyclo[1.1.0]butane. acs.orgthieme-connect.com In a method developed by Aggarwal and coworkers, 1-azabicyclo[1.1.0]butyl lithium is generated in situ and trapped with a boronic ester to form a boronate complex. organic-chemistry.orgacs.org Subsequent N-protonation with a mild acid triggers a 1,2-migration, which involves the cleavage of the central C-N bond to relieve ring strain and form the homologated azetidinyl boronic ester. acs.org

This methodology is applicable to a wide range of boronic esters (primary, secondary, tertiary, aryl, and alkenyl) and proceeds with complete stereospecificity. acs.org The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized. acs.orgthieme-connect.com This strategy has also been extended to four-component reactions, allowing for the diversity-oriented synthesis of complex azetidines. nih.gov

Mesylate Displacement and Related Substitutions

One of the most traditional and common methods for forming the azetidine ring is through the intramolecular nucleophilic displacement of a leaving group by a nitrogen nucleophile. nih.govacs.org This typically involves a γ-amino alcohol, which is converted into a species with a good leaving group, such as a mesylate or triflate, at the alcohol position. organic-chemistry.orgacs.org Subsequent treatment with a base induces the nitrogen to displace the leaving group, forming the four-membered ring. organic-chemistry.org

Triflates are often superior leaving groups compared to tosylates or mesylates, especially when bulky substituents are present. acs.org A significant challenge in these reactions is the competition with elimination reactions, which is driven by the strain of the forming azetidine ring. acs.org Despite this, the method remains a workhorse in azetidine synthesis, with one-pot procedures being developed from precursors like 2-substituted-1,3-propanediols. organic-chemistry.orgacs.org For instance, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is a frequently used electrophile that reacts with amine nucleophiles to form various 3-aminoazetidine derivatives. chemrxiv.org

Stereoselective Synthesis of Substituted Azetidines

Controlling the stereochemistry of substituents on the azetidine ring is critical for its application in medicinal chemistry and as chiral building blocks. nih.govacs.orguni-muenchen.de Several stereoselective strategies have been developed.

One approach begins with enantiomerically pure precursors. For example, chiral β-amino alcohols can be used to synthesize diversely substituted N-aryl-2-cyanoazetidines with predictable diastereoselectivity through a sequence involving N-arylation, N-cyanomethylation, and base-induced mesylation/ring closure. organic-chemistry.org Similarly, chiral N-propargylsulfonamides, accessible through chiral sulfinamide chemistry, can undergo gold-catalyzed oxidative cyclization to yield chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov

Ring expansion reactions also offer excellent stereocontrol. A formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes produces highly substituted methylene azetidines. nih.gov This reaction proceeds with excellent regio- and stereoselectivity, efficiently transferring chirality from the starting material to the product. nih.gov

Furthermore, the strain-release homologation of boronic esters mentioned previously occurs with complete stereospecificity, preserving the stereochemistry of the boronic ester in the final azetidine product. acs.org This allows for the synthesis of a wide array of enantioenriched C2-substituted azetidines. acs.org

Table 3: Overview of Stereoselective Azetidine Syntheses
MethodChiral Source/CatalystKey FeatureReference
Cyclization of β-amino alcoholsEnantiopure starting materialPredictable diastereoselectivity organic-chemistry.org
Gold-catalyzed cyclizationChiral t-butanesulfinimine chemistryAccess to chiral azetidin-3-ones (>98% ee) nih.gov
[3+1] Ring ExpansionChiral methylene aziridineExcellent transfer of chirality nih.gov
Strain-Release HomologationChiral boronic esterComplete stereospecificity acs.org
Chiral Auxiliaries and Catalysis in Azetidine Synthesis

The synthesis of enantiomerically pure azetidines is a significant area of research, driven by their potential as chiral ligands in metal-catalyzed reactions and as chiral auxiliaries in asymmetric synthesis. acs.orgresearchgate.net A variety of strategies have been developed to achieve high levels of stereoselectivity in the formation of the azetidine ring. rsc.org

One prominent approach involves the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a reaction. (S)-1-Phenylethylamine, for instance, has been effectively used as both a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. rsc.orgcapes.gov.br The absolute configuration of one of the resulting diastereomers was confirmed through X-ray crystallography. rsc.org Similarly, chiral tert-butanesulfinamide has been employed as an auxiliary to achieve high stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org

Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of azetidines. Since the early 1990s, chiral, azetidine-derived ligands and organocatalysts have been developed and utilized to induce asymmetry in a range of reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.net For example, a magnesium-catalyzed asymmetric ring-opening of aziridines using a novel chiral ligand synthesized from azetidine and (R)-BINOL has been reported to produce desymmetrized products in high yields and good enantioselectivities. researchgate.net

Furthermore, C2-symmetric azetidines are particularly sought after as ligands for metal-catalyzed reactions. acs.org Genet and co-workers synthesized several C2-symmetric azetidines as new ligands for palladium-catalyzed organic reactions. acs.org Yamada and co-workers also synthesized the C2-symmetric 2,4-diphenyl azetidine. acs.org

The following table provides a summary of selected chiral auxiliaries and catalysts used in azetidine synthesis:

Chiral Auxiliary/CatalystApplicationKey Features
(S)-1-PhenylethylamineSynthesis of enantiomeric azetidine-2,4-dicarboxylic acidsActs as both chiral auxiliary and nitrogen source. rsc.orgcapes.gov.br
Chiral tert-butanesulfinamideSynthesis of C-2-substituted azetidinesHigh levels of stereoselectivity. rsc.org
Azetidine and (R)-BINOL derived ligandMagnesium-catalyzed asymmetric ring-opening of aziridinesHigh yields and good enantioselectivities. researchgate.net
C2-symmetric azetidinesLigands for palladium-catalyzed reactionsDesigned for asymmetric catalysis. acs.org

These examples highlight the diverse and effective strategies available for the stereocontrolled synthesis of the azetidine core, a crucial component of 2-(azetidin-3-yl)-3-nitropyridine.

Synthesis of the Nitropyridine Moiety

The nitropyridine moiety is a key structural element in a wide range of biologically active molecules and serves as a versatile intermediate in organic synthesis. nih.govscilit.com The introduction of a nitro group onto the pyridine (B92270) ring can be achieved through various methods, with regioselectivity being a critical consideration.

Regioselective Nitration of Pyridine Derivatives

Direct nitration of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. researchgate.net However, several strategies have been developed to achieve regioselective nitration.

A practical method for the highly regioselective meta-nitration of pyridines involves a dearomatization-rearomatization strategy. acs.org This one-pot, scalable, and catalyst-free process has been successfully applied to the late-stage meta-nitration of pyridine-containing drugs and drug precursors. acs.org

Another approach involves the nitration of pyridine-N-oxides. For example, 4-nitropyridine (B72724) can be synthesized from pyridine N-oxide in a two-step process. researchgate.net First, pyridine N-oxide is nitrated with a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. researchgate.net This is followed by a deoxygenation step using a reducing agent like PCl3 to afford the final product. researchgate.net Computational studies have shown that while the nitration of pyridine itself has a high activation energy, the nitration of pyridine-N-oxide proceeds with a lower activation barrier, with the ortho-nitro compound being the kinetically controlled product. rsc.org

The reaction of pyridine compounds with dinitrogen pentoxide (N2O5) followed by treatment with an aqueous solution of sodium bisulfite (NaHSO3) provides a method for obtaining 3-nitropyridine (B142982) derivatives. researchgate.netrsc.org This reaction is believed to proceed through the formation of unstable dihydropyridine (B1217469) intermediates followed by a researchgate.netacs.org sigmatropic shift of the nitro group. researchgate.netrsc.org

The table below summarizes different methods for the regioselective nitration of pyridine derivatives:

Nitration MethodReagentsPosition of NitrationKey Features
Dearomatization-RearomatizationTBN, TEMPO, O2metaPractical, one-pot, catalyst-free. acs.org
Nitration of Pyridine N-oxideHNO3, H2SO4 then PCl34-positionTwo-step process, avoids direct nitration of pyridine. researchgate.net
Bakke's ProcedureN2O5, NaHSO33-positionProceeds via dihydropyridine intermediates. researchgate.netrsc.org

Halogen-Nitro Pyridine Precursors in C-N Bond Formation

Halogenated nitropyridines are valuable precursors for the synthesis of more complex molecules through carbon-nitrogen (C-N) bond-forming reactions. The presence of both a nitro group and a halogen atom on the pyridine ring activates the ring for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the halogen by a variety of nitrogen nucleophiles.

For example, 2-chloro-5-nitropyridine (B43025) has been utilized as a starting material in the synthesis of new insecticides, where the chlorine atom is displaced by hydroxyl compounds. nih.gov Similarly, 2-, 4-, and 6-chloro-3-nitropyridines have been reacted with azoles and pyridazines to generate novel functionalized nitropyridines with potential biological activity. nih.gov

The synthesis of these halogen-nitro pyridine precursors can be achieved through various routes. For instance, 2,4-dichloro-3-nitropyridine (B57353) can be prepared from 4-chloro-3-nitropyridine-2-ol by treatment with phosphorous oxychloride. google.com This precursor can then undergo further functionalization.

A metal-free method for the site-selective C-N bond-forming reaction of polyhalogenated pyridines has been developed. rsc.org This method demonstrates that a wide array of halogenated pyridines can preferentially react with amines at the fluorine atom of the pyridine ring to produce monosubstituted halogenated pyridines with high selectivity. rsc.org

The following table highlights some examples of halogen-nitro pyridine precursors and their applications in C-N bond formation:

Halogen-Nitro Pyridine PrecursorReactionProduct Type
2-Chloro-5-nitropyridineNucleophilic substitution with hydroxyl compoundsInsecticides. nih.gov
2-, 4-, and 6-Chloro-3-nitropyridinesReaction with azoles and pyridazinesFunctionalized nitropyridines. nih.gov
2,4-Dichloro-3-nitropyridineFurther functionalizationVersatile intermediate. google.com
PolyfluoropyridinesReaction with aminesMonosubstituted halogenated pyridines. rsc.org

Coupling Strategies for Assembling the this compound Scaffold

The final assembly of the this compound scaffold typically involves the coupling of a suitably functionalized azetidine derivative with a nitropyridine moiety. The choice of coupling strategy depends on the specific functionalities present on each precursor.

Nucleophilic Aromatic Substitution (SNAr) with Azetidine Reagents

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of a nitro group on the pyridine ring activates it towards nucleophilic attack, making SNAr an ideal strategy for coupling with azetidine reagents. wikipedia.org

In this approach, a nitropyridine derivative bearing a good leaving group, typically a halogen, at the 2-position is reacted with an azetidine nucleophile. The reaction proceeds through an addition-elimination mechanism, where the azetidine nitrogen attacks the carbon bearing the leaving group, forming a Meisenheimer complex intermediate. wikipedia.orgyoutube.com Subsequent elimination of the leaving group restores the aromaticity of the pyridine ring and yields the desired this compound product.

The rate of the SNAr reaction is influenced by the nature of the leaving group and the electron-withdrawing ability of the substituents on the aromatic ring. masterorganicchemistry.com Fluorine is often the best leaving group in SNAr reactions, followed by chlorine, bromine, and iodine. masterorganicchemistry.com The presence of the nitro group ortho or para to the leaving group provides significant stabilization to the negatively charged Meisenheimer intermediate, thereby accelerating the reaction. wikipedia.orgyoutube.com

The table below outlines the key aspects of the SNAr reaction for this specific synthesis:

ComponentRole in SNAr Reaction
2-Halo-3-nitropyridineElectrophilic aromatic substrate
Azetidine derivativeNucleophile
Nitro groupActivating group for nucleophilic attack
HalogenLeaving group

This strategy offers a direct and efficient route to the target molecule, provided the necessary halogenated nitropyridine and azetidine precursors are readily available.

Transition Metal-Catalyzed Coupling Reactions at Pyridine C-2 Position

Transition metal-catalyzed cross-coupling reactions provide a versatile alternative for the formation of the C-N bond at the C-2 position of the pyridine ring. rsc.org These methods offer a broader substrate scope and can often be performed under milder conditions compared to traditional SNAr reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are particularly well-suited for this transformation. In this reaction, a 2-halopyridine derivative is coupled with an azetidine in the presence of a palladium catalyst, a suitable ligand, and a base. The catalytic cycle typically involves oxidative addition of the palladium catalyst to the C-X bond of the pyridine, followed by coordination of the azetidine, and finally reductive elimination to form the C-N bond and regenerate the active catalyst.

Ruthenium and rhodium catalysts have also been employed for the C-H functionalization of pyridines, which could potentially be adapted for the direct coupling of an azetidine with a 3-nitropyridine. rsc.org For instance, rhodium(III)-catalyzed C-H annulation of aromatic amines with bicyclic alkenes has been reported. rsc.org

Copper-catalyzed Ullmann-type couplings can also be considered for the formation of the C-N bond between the azetidine and the nitropyridine. chemie-brunschwig.ch

The following table summarizes some of the transition metal-catalyzed coupling reactions applicable to the synthesis of this compound:

Reaction TypeCatalystCoupling PartnersKey Features
Buchwald-Hartwig AminationPalladium2-Halopyridine and AzetidineWide functional group tolerance.
Suzuki-Miyaura CouplingPalladium2-Halopyridine and Azetidine-boronic acid derivativeForms C-C bond, adaptable for C-N. acs.org
C-H FunctionalizationRhodium, Ruthenium3-Nitropyridine and Azetidine derivativeDirect coupling, atom-economical. rsc.org
Ullmann CouplingCopper2-Halopyridine and AzetidineOften requires higher temperatures. chemie-brunschwig.ch

These transition metal-catalyzed methods provide a powerful and flexible toolbox for the construction of the this compound scaffold, complementing the classical SNAr approach.

Formation of the Azetidine-Pyridine Linkage at C-3 of Azetidine

The construction of the bond between the C-3 position of the azetidine ring and the C-2 position of the 3-nitropyridine ring is a critical step in the synthesis of this compound. This process involves the formation of a C(sp³)–C(sp²) bond, a transformation that can be approached through several modern synthetic strategies. Key methodologies include palladium-catalyzed C–H activation and functionalization, which allow for direct arylation of the azetidine ring.

One of the most advanced and efficient methods for this purpose is the palladium-catalyzed, directed C(sp³)–H arylation of azetidines. harvard.edu This strategy enables the direct coupling of the C-3 position of an azetidine precursor with an aryl halide, such as a halogenated 3-nitropyridine. The reaction typically requires a directing group attached to the azetidine nitrogen to facilitate the regioselective activation of the C–H bond at the C-3 position. The 8-aminoquinoline (B160924) group is a common and effective directing group for this transformation.

The general approach involves reacting an N-protected azetidine with an aryl iodide in the presence of a palladium catalyst, a ligand, and a silver salt as an oxidant. A study on a model system for the C–H arylation of azetidines established optimized conditions that could be adapted for the synthesis of the target compound. harvard.edu

Table 1: Optimized Conditions for Pd-Catalyzed C(sp³)–H Arylation of Azetidines harvard.edu
ParameterConditionRole/Function
CatalystPd(OAc)₂ (10 mol %)Facilitates the C-H activation and cross-coupling cycle.
Ligand(BnO)₂PO₂H (20 mol %)A mono-N-protected amino acid (MPAA) ligand that assists in the C-H activation step.
Aryl HalideAryl Iodide (3 equiv)The pyridine coupling partner; for the target compound, this would be 2-iodo-3-nitropyridine.
OxidantAgOAc (2 equiv)Acts as an oxidant in the catalytic cycle.
Solvent1,2-Dichloroethane (DCE) (1.0 M)Provides the reaction medium.
Temperature110 °CProvides the necessary thermal energy for the reaction to proceed.
AtmosphereN₂Maintains an inert environment to prevent degradation of catalyst and reagents.

This methodology has demonstrated broad substrate scope, successfully coupling various aryl iodides with the azetidine core. harvard.edu For the synthesis of this compound, a suitable precursor would be an N-protected 3-iodo-azetidine or, via the C-H activation route, an N-(8-aminoquinolyl)-azetidine coupled with 2-iodo-3-nitropyridine. The directing group can be removed in subsequent steps to yield the final product. harvard.edu

An alternative conceptual approach involves nucleophilic substitution on a pre-functionalized azetidine. The synthetic potential of 3-bromo-substituted azetidines has been explored, where they react with various nucleophiles to form C-3-substituted products. rsc.org In this scenario, a nitropyridyl organometallic reagent (e.g., a nitropyridyl Grignard or organozinc reagent) could act as a nucleophile, attacking an electrophilic azetidine precursor bearing a leaving group, such as a bromine or tosylate, at the C-3 position. The reactivity of nitropyridines and their propensity to undergo nucleophilic substitution are well-documented, although often involving substitution on the pyridine ring itself. clockss.orgnih.govnih.gov The successful implementation of this nucleophilic approach would depend on the generation and stability of the requisite nitropyridyl anion and its reactivity towards the strained azetidine ring.


Reactivity Profiles of the Azetidine Ring System

The azetidine ring is a strained, four-membered heterocycle that can undergo a variety of chemical transformations. Its reactivity is often driven by the release of ring strain. rsc.org

Ring-Opening Reactions and Derivatizations

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions when activated. rsc.orgnih.gov This process can be initiated by converting the azetidine nitrogen into a good leaving group, such as an aziridinium (B1262131) ion, through alkylation. Subsequent attack by a nucleophile can lead to the regioselective opening of the ring. semanticscholar.org For instance, N-alkylation followed by the introduction of nucleophiles like acetate (B1210297) or azide (B81097) can yield N-alkylated amine derivatives with new functionalities at either the α- or β-position relative to the nitrogen. semanticscholar.org

While specific examples for this compound are not detailed in the reviewed literature, the general principles of azetidine chemistry suggest that such transformations are feasible. The stability of N-substituted azetidines can be sensitive to pH, with decomposition sometimes occurring under acidic conditions, a factor dependent on the pKa of the azetidine nitrogen. nih.gov

Direct Functionalization of Azetidine C-H Bonds

Nucleophilic Reactivity of the Azetidine Nitrogen

The lone pair of electrons on the azetidine nitrogen atom allows it to act as a nucleophile, participating in reactions such as alkylations and acylations. This reactivity is fundamental to many derivatization strategies. For instance, the nitrogen can attack electrophiles to form new covalent bonds, a common step in building more complex molecules. The nucleophilicity of the nitrogen in bicyclic aziridines, which are structurally related to azetidines, has been shown to be significant enough to react with metal-supported carbenes. nih.gov This inherent nucleophilicity is a key feature for synthesizing a diverse range of derivatives from the parent azetidine structure.

Transformations Involving the Nitropyridine Moiety

The nitropyridine portion of the molecule is characterized by an electron-deficient aromatic ring, a consequence of the electron-withdrawing nature of both the nitro group and the pyridine nitrogen. This electronic profile dictates its reactivity.

Reduction of the Nitro Group to Amine Functionality

The reduction of an aromatic nitro group to a primary amine is a common and well-established transformation in organic synthesis. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the pyridine ring. Various reagents can achieve this transformation with high chemoselectivity.

For related compounds like 2-amino-5-bromo-3-nitropyridine, reduction using iron in the presence of hydrochloric acid has been shown to be effective. researchgate.net Other methods for reducing aromatic nitro compounds include the use of tin(II) chloride, which selectively reduces the nitro group while leaving other functionalities like azoxy groups intact. researchgate.net Metal-free alternatives, such as using bis(pinacolato)diboron (B136004) (B2pin2) with a base like potassium tert-butoxide, also provide a mild and selective method for this reduction. organic-chemistry.org These methods are generally applicable to a wide range of nitroaromatic compounds and are expected to be effective for converting this compound to 2-(Azetidin-3-yl)pyridin-3-amine.

Table 1: Selected Reagents for Nitro Group Reduction

Reagent System Typical Conditions Comments
Fe / HCl Acidic aqueous solution Classical and robust method for nitro group reduction. researchgate.net
SnCl₂ Varies Provides selective reduction in the presence of other reducible groups. researchgate.net
B₂(pin)₂ / KOtBu Isopropanol (B130326), 110°C Metal-free conditions with good functional group tolerance. organic-chemistry.org

Nucleophilic Functionalization at Pyridine C-2 Position

The 3-nitro group strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the azetidinyl group already occupies the C-2 position. However, in analogous 3-nitropyridine systems, the nitro group can act as a leaving group or activate other positions for substitution. nih.govresearchgate.net

Studies on 2-substituted-3-nitropyridines have shown that the 3-nitro group can be selectively displaced by nucleophiles, such as thiols, even in the presence of other potential leaving groups. nih.govnih.govsciforum.net For example, the reaction of 2-methyl-3,5-dinitropyridine (B14619359) with benzylthiol results in the selective substitution of the 3-nitro group. nih.gov This reactivity highlights the potential for the 3-nitro group in this compound to be replaced by various nucleophiles, offering a pathway to a wide array of 3-substituted pyridine derivatives. The reaction typically proceeds under basic conditions (e.g., K₂CO₃ in DMF) upon heating. nih.gov

Table 2: Nucleophilic Substitution on Nitropyridine Systems

Substrate Example Nucleophile Conditions Product Type
2-Methyl-3,5-dinitropyridine Benzylthiol (BnSH) K₂CO₃, DMF, 60°C 3-(Benzylsulfanyl)-2-methyl-5-nitropyridine nih.gov

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene, a consequence of the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the presence of a strongly deactivating nitro group at the 3-position in this compound. Electrophilic substitution reactions, such as nitration or halogenation, typically require harsh acidic conditions. Under these conditions, the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) species that is even more electron-deficient and thus, highly resistant to attack by electrophiles. wikipedia.org

Direct electrophilic substitution on 3-nitropyridine derivatives is challenging. The combined deactivating effects of the pyridine nitrogen and the meta-positioned nitro group make the carbon atoms of the ring significantly electron-poor. While the azetidin-3-yl group at the 2-position is an N-alkyl substituent, which would typically act as an activating ortho-, para-director, its influence is likely insufficient to overcome the powerful deactivating effects of the nitro group and the ring nitrogen.

Should an electrophilic substitution occur, the position of attack would be dictated by the interplay of these directing effects. The azetidinyl group directs towards positions 3 and 5, while the nitro group directs towards positions 5 and 1 (which is not possible). Therefore, the most likely position for electrophilic attack, albeit highly disfavored, would be the C-5 position.

Studies on the nitration of pyridine itself illustrate the difficulty of such reactions. The reaction often proceeds not through a direct electrophilic attack on the aromatic ring but via a more complex mechanism involving initial N-nitration to form an N-nitropyridinium salt, followed by a rearrangement. ntnu.nochempanda.com For this compound, any electrophilic aromatic substitution would be expected to proceed with very low yield, if at all, under standard conditions.

Intermolecular and Intramolecular Reactions of this compound

As a Nucleophile or Electrophile in Organic Transformations

The chemical character of this compound is decidedly amphiphilic, possessing both nucleophilic and electrophilic centers, which allows it to participate in a variety of organic transformations.

Electrophilic Character:

The pyridine ring, substituted with a potent electron-withdrawing nitro group, is highly electron-deficient and thus serves as an excellent electrophile. This electrophilicity makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. Research on related 2-substituted-3-nitropyridines has shown that they readily react with various nucleophiles. nih.govsciforum.netresearchgate.net The positions most activated for nucleophilic attack are ortho and para to the nitro group (positions 2 and 4).

In the case of this compound, a nucleophile could attack the C-2 or C-4 positions. Attack at C-2 would lead to the displacement of the azetidinyl group, while attack at C-4 could lead to the formation of a Meisenheimer-type adduct, potentially followed by rearomatization. Furthermore, studies have demonstrated that the nitro group in 3-nitropyridines can itself be displaced by strong nucleophiles, particularly sulfur nucleophiles. nih.gov This reactivity provides a pathway to functionalize the pyridine ring at the C-3 position.

Vicarious Nucleophilic Substitution (VNS) is another relevant transformation for electron-deficient rings like 3-nitropyridine. nih.govacs.org This method allows for the formal substitution of hydrogen atoms by carbon nucleophiles. For this compound, VNS reactions would likely occur at the C-4 position, which is para to the nitro group.

Nucleophilic Character:

The molecule also possesses nucleophilic sites. The secondary amine within the azetidine ring contains a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. This amine can participate in a wide range of reactions, including alkylation, acylation, and condensation with carbonyl compounds. The basicity and nucleophilicity of this nitrogen are influenced by the electronic effects of the attached 3-nitropyridyl group.

Additionally, the nitrogen atom of the pyridine ring has a lone pair and can act as a nucleophile, for example, in quaternization reactions with alkyl halides or in coordination with metal centers.

The interplay of these characteristics is demonstrated in the reactivity of similar compounds. The table below summarizes the potential reactivity sites.

SiteType of ReactivityPotential Reactions
Pyridine Ring (C-2, C-4, C-6)ElectrophilicNucleophilic Aromatic Substitution (SNAr), Vicarious Nucleophilic Substitution (VNS)
Azetidine NitrogenNucleophilic / BasicAlkylation, Acylation, Condensation, Salt formation
Pyridine NitrogenNucleophilic / BasicAlkylation (Quaternization), Metal Coordination, Salt formation

Cycloaddition Reactions Involving the Pyridine or Azetidine Ring

The unsaturated pyridine ring and the strained azetidine ring in this compound suggest the potential for participation in cycloaddition reactions.

Pyridine Ring Cycloadditions:

The electron-deficient nature of the 3-nitropyridine moiety makes it a suitable 2π component in cycloaddition reactions. Specifically, 1,3-dipolar cycloadditions with electron-rich dipoles are a viable pathway. Research has shown that 2-substituted-3-nitropyridines can undergo [3+2]-cycloaddition reactions with azomethine ylides. nih.govnih.gov In these reactions, the dipole adds across the C5-C6 double bond of the pyridine ring, which is part of a C=C-NO₂ system, leading to the formation of fused pyrroline (B1223166) derivatives after elimination of nitrous acid. nih.gov This type of reaction provides a powerful method for the synthesis of complex heterocyclic systems.

While less common, Diels-Alder reactions involving pyridine rings are also known. rsc.org The electron-poor 3-nitropyridine system could potentially act as a dienophile in a hetero-Diels-Alder reaction, reacting with an electron-rich diene. Theoretical studies on 3-nitropyridine have explored its reactivity as a dienophile in polar Diels-Alder reactions. researchgate.net

Azetidine Ring Cycloadditions:

The azetidine ring, being a strained four-membered heterocycle, can also participate in unique cycloaddition reactions, often driven by strain release. rsc.org While the azetidine ring itself is saturated, its derivatives can be prepared via cycloaddition reactions. For instance, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a key method for synthesizing azetidines. rsc.org

Reactions involving the opening of the azetidine ring can lead to intermediates that subsequently undergo cycloaddition. For example, electrochemical or thermal ring-opening of activated aziridines (a related three-membered ring) can generate azomethine ylides, which then undergo [3+2] cycloadditions. nih.govyoutube.com A similar activation and ring-opening of the azetidine ring in this compound could potentially lead to a four-membered ring-opened intermediate capable of participating in cycloadditions, though this is more speculative without direct experimental evidence.

The table below summarizes potential cycloaddition reactions.

Ring SystemType of CycloadditionRole of the RingPotential Reaction Partner
Pyridine Ring[3+2] 1,3-Dipolar Cycloaddition2π ComponentAzomethine Ylide
Pyridine Ring[4+2] Diels-Alder CycloadditionDienophileElectron-rich Diene
Azetidine Ring(via ring opening)Precursor to DipoleAlkenes, Alkynes

Structural Context of the Azetidinyl Nitropyridine Architecture

Positional Isomerism in Azetidinylpyridines (e.g., 2-(Azetidin-3-yl) vs. 2-(Azetidin-1-yl) Derivatives)

The key distinction lies in which atom of the azetidine ring is bonded to the pyridine ring. In This compound , the pyridine ring is attached to a carbon atom (the 3-position) of the azetidine ring. This arrangement results in a secondary amine within the azetidine ring, which can participate in hydrogen bonding and act as a nucleophile.

Conversely, in a 2-(Azetidin-1-yl)pyridine derivative, the pyridine ring is bonded to the nitrogen atom (the 1-position) of the azetidine ring. This creates a tertiary amine within the four-membered ring, altering its chemical character. For instance, the nitrogen atom is no longer a hydrogen bond donor.

This difference in connectivity has profound implications for the synthesis, chemical reactivity, and biological activity of these isomers. The reactivity of ortho azido/nitro substituted derivatives, for example, can be significantly impacted by positional isomerism, leading to different reaction pathways such as domino reactions, salt formation, and cyclization. rsc.org

The table below highlights the structural differences and provides key identifiers for these isomeric forms.

AttributeThis compound2-(Azetidin-1-yl)pyridine Derivative Example
Structure this compound2-(azetidin-1-yl)pyridine-3-carbaldehyde
Point of Attachment Azetidine C-3 to Pyridine C-2Azetidine N-1 to Pyridine C-2
Azetidine Nitrogen Secondary AmineTertiary Amine
CAS Number 1260844-24-3 chemcd.com130547526 (for 2-(azetidin-1-yl)pyridine-3-carbaldehyde) uni.lu
Molecular Formula C₈H₉N₃O₂ chemcd.comC₉H₁₀N₂O (for 2-(azetidin-1-yl)pyridine-3-carbaldehyde) uni.lu
Molecular Weight 179.178 g/mol chemcd.com162.19 g/mol (for 2-(azetidin-1-yl)pyridine-3-carbaldehyde)

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution NMR Spectroscopy (e.g., 2D NMR, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of organic molecules. For 2-(Azetidin-3-yl)-3-nitropyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its molecular framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the azetidine (B1206935) ring and the pyridine (B92270) moiety. The protons on the pyridine ring would likely appear in the aromatic region, with their chemical shifts and coupling constants influenced by the electron-withdrawing nitro group and the azetidinyl substituent. The protons of the azetidine ring would be found in the aliphatic region, and their multiplicity would reveal the coupling between adjacent protons.

Two-dimensional NMR techniques are crucial for assigning these resonances unequivocally. A Correlated Spectroscopy (COSY) experiment would establish the proton-proton coupling network within the azetidine and pyridine rings. The Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) spectrum is instrumental in identifying longer-range (2-3 bond) correlations, which helps in connecting the azetidine ring to the pyridine core. For instance, correlations between the azetidine protons and the pyridine carbons would confirm the substitution pattern.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment would provide insights into the spatial proximity of protons, which is vital for determining the molecule's preferred conformation. For example, NOE cross-peaks between protons of the azetidine ring and the pyridine ring would indicate a specific spatial arrangement. In related substituted nitropyridine systems, NOESY has been used to confirm the conformation around newly formed bonds nih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine H-48.5 - 8.8135 - 140
Pyridine H-57.4 - 7.7120 - 125
Pyridine H-68.7 - 9.0150 - 155
Azetidine CH4.0 - 4.545 - 50
Azetidine CH₂3.5 - 4.040 - 45
Azetidine NH2.0 - 3.0-
Pyridine C-2-158 - 162
Pyridine C-3-145 - 150

Note: These are predicted values based on the analysis of similar structures and are subject to experimental verification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.govcore.ac.uk For this compound, these techniques would confirm the presence of the nitro group, the pyridine ring, and the azetidine moiety.

The FT-IR spectrum would be expected to show characteristic absorption bands. The nitro group would exhibit strong asymmetric and symmetric stretching vibrations. The pyridine ring would have characteristic C-H and C=C/C=N stretching vibrations. The azetidine ring would show N-H stretching and bending vibrations, as well as C-N stretching.

Raman spectroscopy would complement the FT-IR data. nih.gov While the N-H and O-H stretching vibrations are often strong in the IR spectrum, C=C and C=N stretching vibrations of the aromatic ring can be prominent in the Raman spectrum. The combination of both techniques provides a more complete vibrational analysis. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1520 - 15601520 - 1560
Nitro (NO₂)Symmetric Stretch1340 - 13801340 - 1380
Pyridine RingC-H Stretch3000 - 31003000 - 3100
Pyridine RingC=C, C=N Stretch1400 - 16001400 - 1600
AzetidineN-H Stretch3300 - 35003300 - 3500
AzetidineC-N Stretch1200 - 13001200 - 1300

Note: These are expected frequency ranges based on known data for similar functional groups and are subject to experimental confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₈H₉N₃O₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition by providing a highly accurate mass measurement. The nominal molecular weight of this compound is approximately 179.18 g/mol .

Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The resulting mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). The fragmentation pattern would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of the nitro group (NO₂), cleavage of the azetidine ring, or fragmentation of the pyridine ring. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR and vibrational spectroscopy. In studies of related heterocyclic compounds, HRMS has been essential for confirming the structures of synthesized molecules. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Description
[M+H]⁺180.07Protonated molecular ion
[M-NO₂]⁺133.07Loss of the nitro group
[C₅H₄N₂]⁺92.04Fragment corresponding to the pyridine core
[C₃H₆N]⁺56.05Fragment from the azetidine ring

Note: The m/z values are predicted and would need to be confirmed by experimental data.

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique would provide precise information about bond lengths, bond angles, and the conformation of the molecule. It would also reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.

For example, X-ray crystallography has been used to unambiguously determine the regiochemistry of substitution in related nitropyridine derivatives. researchgate.net A crystal structure of this compound would definitively confirm the connectivity between the azetidine and pyridine rings and provide insight into the planarity of the pyridine ring and the puckering of the azetidine ring.

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if chiral)

The this compound molecule possesses a stereocenter at the C-3 position of the azetidine ring, making it a chiral compound. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD), are essential for studying these enantiomers.

If the compound is synthesized as a racemic mixture, chiral chromatography would be required to separate the enantiomers. Once separated, the CD spectrum of each enantiomer would be recorded. The spectra of the two enantiomers would be mirror images of each other. The specific rotation of each enantiomer could also be measured using a polarimeter. These techniques are crucial for determining the enantiomeric excess (ee) of a chiral synthesis and for studying the stereochemical aspects of the molecule's interactions with other chiral molecules, which is of particular importance in a biological context.

Computational and Theoretical Investigations of 2 Azetidin 3 Yl 3 Nitropyridine

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems like 2-(azetidin-3-yl)-3-nitropyridine. These computational approaches provide a foundational understanding of the molecule's geometry and electronic landscape.

Optimization of Molecular Geometry and Electronic Structure

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For derivatives of nitropyridine, DFT methods such as B3LYP with basis sets like 6-311G(d,p) and cc-pVTZ have been successfully used to determine optimized geometries. nih.govresearchgate.net In the case of this compound, the geometry would be characterized by the planarity of the pyridine (B92270) ring, with the nitro group also tending to be coplanar to maximize conjugation with the aromatic system. nih.gov The azetidine (B1206935) ring, being a strained four-membered heterocycle, would adopt a puckered conformation. nih.gov

The electronic structure of the molecule is significantly influenced by the interplay between the electron-withdrawing nitro group and the pyridine ring, as well as the saturated azetidine substituent. The nitrogen atom in the pyridine ring and the nitro group both decrease the electron density of the aromatic system, making it electron-deficient. researchgate.net Natural Bond Orbital (NBO) analysis can reveal details of intramolecular charge transfer and hyperconjugative interactions within the molecule. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Nitropyridine Derivatives (Theoretical)

Parameter3-Nitropyridine (B142982) (B3LYP/6-31G*)4-Nitropyridine (B72724) N-oxide (B3LYP/aug-cc-pVTZ)
C-N (nitro) bond length (Å)~1.48~1.47
N-O (nitro) bond length (Å)~1.22~1.23
C-N-C bond angle (pyridine) (°)~117~124
O-N-O bond angle (nitro) (°)~124~125

Note: The data in this table is derived from computational studies on related nitropyridine compounds and serves as an illustrative example of the expected values for this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and optical polarizability. tandfonline.com

For nitropyridine derivatives, the HOMO is typically located on the pyridine ring and the substituent, while the LUMO is often centered on the nitropyridine moiety, reflecting its electron-accepting nature. nih.govnih.gov The introduction of an azetidine group at the 2-position would influence the energies and distributions of these frontier orbitals. The HOMO-LUMO gap for related aminonitropyridines has been calculated to be in the range of 3.5-4.5 eV using DFT methods. nih.govtandfonline.com A smaller HOMO-LUMO gap suggests a higher reactivity and a greater ease of intramolecular charge transfer. ajrcps.com

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Aminonitropyridine

MoleculeMethod/Basis SetHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Amino-3-methyl-5-nitropyridineB3LYP/cc-pVTZ-6.5-2.54.0

Source: Adapted from computational studies on 2-amino-3-methyl-5-nitropyridine. nih.gov This data provides a reasonable approximation for the electronic properties of this compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP maps regions of negative potential (red) and positive potential (blue).

In nitroaromatic compounds, the region around the nitro group is characterized by a strong positive electrostatic potential, making it susceptible to nucleophilic attack. tandfonline.comresearchgate.net Conversely, regions of negative potential are typically located around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack. The azetidine substituent would also influence the MEP, with the nitrogen atom of the azetidine ring representing another potential site for interaction. The analysis of the MEP surface for this compound would reveal the most likely sites for intermolecular interactions and chemical reactions. bohrium.com

Reaction Mechanism Studies Using Computational Approaches

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface, identifying transition states, and calculating the energetics of different reaction pathways. acs.orgresearchgate.net

Transition State Analysis for Key Transformations

For this compound, key transformations could include nucleophilic aromatic substitution (SNA) at the pyridine ring or reactions involving the azetidine ring. The electron-deficient nature of the nitropyridine ring makes it a prime candidate for SNAr reactions. wikipedia.org Computational studies can model the addition of a nucleophile to the ring, forming a Meisenheimer complex, and the subsequent departure of a leaving group. acs.orgnih.gov The transition state for this process can be located and its structure and energy determined, providing crucial information about the reaction barrier. mdpi.com

Reactions involving the azetidine ring, such as ring-opening, can also be investigated. acs.orgfrontiersin.org Computational modeling can identify the transition states for the cleavage of C-N or C-C bonds within the strained four-membered ring, often facilitated by an acid or a nucleophile. researchgate.net These calculations help in understanding the regioselectivity and stereoselectivity of such reactions. frontiersin.org

Energetics of Reaction Pathways

Similarly, the energetics of azetidine ring-opening can be modeled to predict whether the reaction is feasible and to identify the most favorable pathway. frontiersin.org For instance, a study on the lanthanide-catalyzed intramolecular aminolysis of epoxy amines to form azetidines used computational calculations to show that the transition state leading to the azetidine product was energetically favored over the formation of a five-membered ring. frontiersin.orgfrontiersin.org Such energetic profiling is essential for predicting reaction outcomes and designing synthetic strategies.

Conformational Analysis and Dynamics

The conformational landscape of this compound is primarily dictated by two key structural features: the puckering of the four-membered azetidine ring and the rotational freedom of the substituent groups attached to both the azetidine and pyridine rings. Computational and theoretical investigations provide valuable insights into the molecule's dynamic behavior, shedding light on the preferred spatial arrangements and the energy barriers associated with conformational changes.

Ring Puckering and Inversion of the Azetidine Ring

The azetidine ring, a four-membered heterocycle containing a nitrogen atom, is not planar. Instead, it adopts a puckered conformation to alleviate ring strain. This puckering is a dynamic process, and the ring can invert between two equivalent puckered forms. The degree of puckering and the energy barrier to this inversion are sensitive to the nature and position of substituents on the ring.

Gas-phase electron diffraction studies on the parent, unsubstituted azetidine have characterized its ring configuration by a dihedral angle of 37°. rsc.org For substituted azetidines, such as this compound, the presence of the 3-nitropyridyl group at the C3 position is expected to significantly influence the ring's conformational preference.

Computational studies on fluorinated azetidine derivatives have demonstrated that the puckering of the ring can be influenced by electrostatic interactions between substituents. researchgate.net For instance, a neutral fluorine substituent was found to favor a ring pucker that places it far from the ring's nitrogen atom. researchgate.net Conversely, in a charged derivative, the ring pucker inverted to bring the fluorine closer to the positively charged nitrogen, indicating a favorable charge-dipole interaction. researchgate.net While no specific computational data for this compound is available, these findings suggest that the electronic properties of the 3-nitropyridyl substituent will play a crucial role in determining the preferred puckering of the azetidine ring.

The inversion of the azetidine ring involves passing through a planar transition state. The energy barrier for this process is a key parameter in understanding the ring's flexibility. While the specific inversion barrier for this compound has not been reported, studies on other azetidine systems can provide an estimate. The strain inherent in the four-membered ring can also predispose it to ring-opening reactions, a factor that can be influenced by the substituents and the medium. nih.gov

Parameter Value Method Compound
Dihedral Angle37°Gas-Phase Electron DiffractionAzetidine

Rotational Barriers of Substituent Groups

The conformational flexibility of this compound also arises from the rotation of substituent groups around single bonds. The two primary rotational barriers of interest are the rotation of the 3-nitropyridyl group relative to the azetidine ring and the rotation of the nitro group relative to the pyridine ring.

More specifically, the internal rotation of the nitro (NO2) group in nitropyridine systems has been the subject of theoretical studies. Density Functional Theory (DFT) calculations have been employed to determine the rotational barriers of the nitro group in various substituted nitroaromatic compounds. nih.gov These studies indicate that the barrier height is influenced by the electronic nature and position of other substituents on the aromatic ring. nih.gov For example, in a study of nitrotoluenes, nitrophenols, and nitroanilines, the calculated V2 barriers for the nitro group rotation varied, with averages ranging from 6.38 to 9.13 kcal/mol depending on the compound. nih.gov

Protonation of the heterocyclic ring can also impact rotational barriers. Studies on [s]-triazines have shown that protonation increases the rotational barrier of exocyclic amine substituents, an effect attributed to increased π-bond character in the bond connecting the substituent to the ring. nih.gov Given that the pyridine ring in this compound contains a basic nitrogen atom, the protonation state of the molecule is expected to influence the rotational barrier of the azetidinyl group.

While specific experimental or computational data for the rotational barriers in this compound are not available, the table below summarizes findings for related nitroaromatic compounds, which can serve as a basis for understanding the expected rotational dynamics of the nitro group in the target molecule.

Compound Substituent Position Average V2 Barrier (kcal/mol) Computational Method
3-Nitrotoluene36.44DFT
4-Nitrotoluene46.92DFT
3-Nitrophenol36.64DFT
4-Nitrophenol47.93DFT
3-Nitroaniline36.38DFT
4-Nitroaniline49.13DFT

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 2-(Azetidin-3-yl)-3-nitropyridine makes it an attractive starting material for the synthesis of more complex molecular architectures. The structure features two key reactive centers: the secondary amine within the four-membered azetidine (B1206935) ring and the activated 3-nitropyridine (B142982) ring system.

The azetidine moiety is a strained heterocycle whose reactivity is driven by this inherent ring strain. rsc.org The secondary amine (N-H group) is nucleophilic and can readily undergo a variety of chemical transformations, including N-alkylation, N-acylation, and condensation reactions. This provides a straightforward handle for introducing diverse substituents and building out molecular complexity.

Simultaneously, the 3-nitropyridine portion of the molecule offers distinct reaction possibilities. The nitro group is a strong electron-withdrawing group, which activates the pyridine (B92270) ring for nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be subjected to a wide array of subsequent functionalizations, such as diazotization or amide bond formation. nih.gov This dual reactivity makes the compound a valuable precursor in synthetic organic chemistry. nih.govfrontiersin.org

The orthogonal reactivity of the azetidine and nitropyridine rings allows for the systematic generation of compound libraries, which are essential tools in drug discovery and materials science. nih.gov A general strategy could involve a two-directional synthesis. First, the azetidine nitrogen can be functionalized with a diverse set of building blocks (e.g., alkyl halides, acyl chlorides, or isocyanates). Each of these N-functionalized intermediates can then be subjected to a second set of reactions targeting the nitropyridine ring.

For instance, nucleophilic aromatic substitution on the pyridine ring could introduce various thiols, amines, or alkoxides. nih.gov Alternatively, reduction of the nitro group to an amine would yield 3-amino-2-(N-substituted-azetidin-3-yl)pyridine derivatives. This new amino group can then be used to build fused heterocyclic systems or be further modified, exponentially increasing the number of unique compounds that can be generated from the single starting scaffold. nih.gov This approach facilitates the rapid assembly of diverse molecular structures for screening purposes. nih.gov

Both azetidine and pyridine rings are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds and approved drugs. nih.govnih.gov Azetidine-containing molecules have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.gov The rigid, three-dimensional nature of the azetidine ring can impart favorable conformational constraints on a molecule, potentially leading to higher binding affinity and selectivity for biological targets. rsc.org

Similarly, the pyridine nucleus is a cornerstone of many pharmaceuticals. nih.gov By reducing the nitro group of this compound, one can access the corresponding 3-aminopyridine derivative. The 2,3-diaminopyridine scaffold is a key intermediate for the synthesis of various fused heterocycles like imidazopyridines, which are known to possess a broad spectrum of biological activities. Therefore, this compound serves as a valuable precursor for creating novel scaffolds that combine the desirable properties of both azetidines and aminopyridines, paving the way for the discovery of new therapeutic agents. nih.govnih.gov

Development of Novel Synthetic Reagents and Catalysts

The structure of this compound suggests its potential use in the development of new reagents and catalysts. The presence of two nitrogen atoms—one in the azetidine ring and one in the pyridine ring—in a specific spatial arrangement makes it a potential bidentate ligand for coordinating with metal centers.

If the azetidine component is chiral, the resulting metal complex could function as an asymmetric catalyst for a variety of organic transformations. The electronic properties of the pyridine ring can be tuned by modifying or replacing the nitro group, which would, in turn, alter the catalytic activity and selectivity of the corresponding metal complex. This tunability is a desirable feature in catalyst design, allowing for the optimization of reaction conditions for specific synthetic applications.

Integration into Macrocyclic or Polymeric Systems

The functional handles on this compound allow for its incorporation into larger molecular assemblies such as macrocycles and polymers.

Macrocycles: Aza-macrocycles are an important class of compounds with applications ranging from host-guest chemistry to therapeutics. mdpi.com The secondary amine of the azetidine ring can be used as a nucleophilic point for cyclization reactions. For example, reacting two molecules of this compound with a suitable difunctional linker could lead to the formation of a novel macrocyclic structure containing two azetidine-nitropyridine units. Such macrocycles are of interest for their potential to act as selective receptors for ions or small molecules. nih.gov

Polymers: The compound can also be envisioned as a monomer for polymerization. The secondary amine allows it to participate in step-growth polymerization with comonomers like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. Additionally, the azetidine ring itself can be functionalized to generate polymers. For instance, reaction with epichlorohydrin can lead to polymers containing azetidinium functional groups, which have applications in materials science, such as in fabric treatment. google.com It is also conceivable to introduce a polymerizable group, such as a vinyl group, onto the pyridine ring to enable its use in chain-growth polymerization. researchgate.net

Exploitation in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules. cuni.cz The distinct electronic and structural features of this compound make it a candidate for designing self-assembling systems.

The electron-deficient 3-nitropyridine ring can participate in π-π stacking and charge-transfer interactions with electron-rich aromatic molecules. This property could be exploited to construct ordered molecular assemblies. Furthermore, the molecule possesses sites for hydrogen bonding. The N-H group of the azetidine ring can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. These directional interactions could be programmed to guide the self-assembly of the molecules into well-defined supramolecular architectures like tapes, sheets, or more complex host-guest systems. cuni.cz

Emerging Research Directions and Challenges

Sustainable Synthesis of 2-(Azetidin-3-yl)-3-nitropyridine (Green Chemistry Approaches)

The principles of green chemistry are becoming paramount in the synthesis of pharmacologically relevant molecules like this compound. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. mdpi.com Key strategies include the adoption of greener solvents, moving from traditional, hazardous solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) to more sustainable alternatives. unife.it Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even bio-based alcohols like isopropanol (B130326) (IPA) are being investigated to reduce the environmental footprint of the synthesis. unife.it

Table 1: Comparison of Conventional vs. Green Solvents for Synthesis

Parameter Conventional Solvents (e.g., DMF, NMP) Green Solvents (e.g., 2-MeTHF, CPME)
Source Petrochemical Often derivable from biomass
Toxicity High (Reproductive toxicity) Lower
Environmental Impact High Reduced
Recyclability Difficult Easier

| Safety Concerns | High boiling points, potential for runaway reactions | Generally lower boiling points, better heat transfer in flow |

Photoredox and Electrosynthesis in Functionalizing the Compound

Functionalizing the this compound scaffold is crucial for developing new analogs with tailored properties. Photoredox catalysis and electrosynthesis are emerging as powerful tools for this purpose, offering mild and highly selective reaction conditions.

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a wide array of chemical transformations. uni-regensburg.de This methodology could be applied to forge new carbon-carbon or carbon-heteroatom bonds at various positions on the pyridine (B92270) ring or the azetidine (B1206935) moiety without the need for harsh reagents or high temperatures. uni-regensburg.de

Electrosynthesis, on the other hand, employs electricity as a "reagent" to drive redox reactions. osti.gov This approach is inherently green as it avoids the use of chemical oxidants or reductants, thereby minimizing waste. For this compound, electrosynthesis could offer a clean and efficient method for selectively reducing the nitro group to an amino group, a common step in creating derivatives, or for other functionalization reactions that are difficult to achieve with conventional chemical methods. osti.gov

Table 2: Potential Advanced Functionalization Methods

Method Target Transformation Potential Advantages
Photoredox Catalysis C-H arylation of the pyridine ring High functional group tolerance, mild conditions
Alkylation of the azetidine nitrogen Avoids harsh alkylating agents
Electrosynthesis Selective reduction of the nitro group High selectivity, no chemical reductants

Chemoenzymatic Synthesis of Stereoisomers

The azetidine ring in this compound contains a stereocenter at the C3 position, meaning the compound exists as a pair of enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, the synthesis of enantiomerically pure forms is of high importance. Chemoenzymatic synthesis provides an elegant solution to this challenge. researchgate.net

This approach leverages the high stereoselectivity of enzymes, such as lipases, to resolve racemic mixtures. researchgate.netmdpi.com A typical strategy involves the kinetic resolution of a racemic precursor of this compound. For instance, an enzyme could selectively acylate one enantiomer of a key intermediate, allowing for the easy separation of the acylated and unreacted enantiomers. researchgate.netresearchgate.net This method can produce both enantiomers in high optical purity, which is often difficult and costly to achieve through traditional asymmetric catalysis.

Table 3: Illustrative Chemoenzymatic Resolution Strategy

Step Description Substrate/Product
1 Racemic mixture of a key synthetic intermediate (e.g., N-Boc-3-hydroxyazetidine). (R/S)-Intermediate
2 Selective enzymatic acylation using a lipase (B570770) (e.g., Candida antarctica Lipase B) and an acyl donor. Enzyme selectively acylates the (R)-enantiomer.
3 Separation of products. (R)-Acylated Intermediate and unreacted (S)-Intermediate.

| 4 | Chemical conversion to final products. | Both enantiomers of this compound can be synthesized from the separated intermediates. |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the synthesis of this compound, particularly in continuous-flow systems, real-time monitoring of the reaction progress is essential. Advanced spectroscopic techniques, often categorized under Process Analytical Technology (PAT), allow for in-situ analysis without the need to draw samples. rsc.org

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and online high-performance liquid chromatography (HPLC) can be integrated directly into the reactor setup. osti.gov These probes provide continuous data on the concentration of reactants, intermediates, and products. This real-time information enables precise control over reaction conditions (e.g., temperature, flow rate, stoichiometry), ensuring optimal yield, minimizing impurity formation, and confirming reaction completion.

Table 4: Spectroscopic Probes for In-Situ Reaction Analysis

Spectroscopic Probe Information Provided Application in Synthesis
In-situ FTIR Changes in functional groups Monitoring the conversion of the nitro group or coupling reactions.
Raman Spectroscopy Molecular vibrations, suitable for aqueous and non-aqueous media Tracking the formation of the pyridine ring or C-N bond formation.
Online HPLC Quantitative concentration of all species Real-time impurity profiling and yield determination.

| In-situ NMR | Detailed structural information | Mechanistic studies and identification of transient intermediates. osti.gov |

Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. For this compound, these computational tools offer two major advantages: predicting reactivity and designing novel derivatives.

ML models can be trained on vast datasets of known chemical reactions to predict the most likely sites of reactivity on the molecule under various conditions. This can guide synthetic chemists in planning more efficient and selective functionalization strategies. Furthermore, AI algorithms can be employed for de novo design, generating virtual libraries of novel derivatives based on the this compound scaffold. These algorithms can optimize for desired properties, such as predicted biological activity or improved physicochemical characteristics, allowing researchers to prioritize the synthesis of the most promising candidates and accelerate the discovery cycle.

Table 5: Applications of AI/ML in Compound Development

AI/ML Application Description Potential Impact
Reactivity Prediction Models predict the outcome of reactions at different sites on the molecule. Reduces trial-and-error in the lab; accelerates route development.
Property Prediction Algorithms predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. Prioritizes candidates with better drug-like properties.
De Novo Design Generative models create novel molecular structures optimized for specific targets. Accelerates the discovery of new lead compounds.

| Retrosynthesis Planning | AI tools suggest viable synthetic pathways for novel designed compounds. | Facilitates the synthesis of computationally designed molecules. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Azetidin-3-yl)-3-nitropyridine, and how do reaction conditions influence yield?

The synthesis of this compound can be adapted from microwave-assisted protocols used for analogous nitropyridine derivatives. For example, the coupling of azetidine precursors with halogenated nitropyridines (e.g., 2-chloro-3-nitropyridine) under microwave irradiation (80–120°C, 15–30 min) achieves high yields (up to 94%) by enhancing reaction kinetics and reducing side-product formation . Key steps include:

  • Nucleophilic aromatic substitution : Azetidine acts as a nucleophile, displacing halogens (e.g., Cl, Br) on the pyridine ring.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction efficiency.
  • Catalysts : Base catalysts like K₂CO₃ facilitate deprotonation of the azetidine NH group, enhancing reactivity.

Q. Table 1: Representative Reaction Conditions

PrecursorSolventTemperature (°C)Time (min)Yield (%)
2-Chloro-3-nitropyridineDMF1002089
2-Bromo-3-nitropyridineDMSO1201594

Q. How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?

Contradictions in structural assignments (e.g., regiochemistry of the nitro group) can be addressed via:

  • ¹H/¹³C NMR : Chemical shifts for pyridine protons (δ 8.3–8.5 ppm) and azetidine NH (δ 3.1–3.5 ppm) confirm ring connectivity .
  • X-ray crystallography : Crystal packing analysis (e.g., C–H···π, N–O···π interactions) provides unambiguous confirmation of the nitro group’s position and azetidine orientation, as demonstrated for 2-(4-methoxyphenoxy)-3-nitropyridine (orthorhombic, Pbca space group, a = 7.47 Å, b = 12.81 Å) .

Advanced Research Questions

Q. What strategies mitigate instability of this compound under acidic or basic conditions?

The nitro and azetidine groups confer pH-sensitive reactivity:

  • Acidic conditions : Protonation of the azetidine NH leads to ring-opening. Stabilization methods include:
    • Protecting groups : Boc protection of the azetidine NH during synthesis .
    • Low-temperature storage : Reduces hydrolysis rates (stable at –20°C for >6 months) .
  • Basic conditions : Nitro group reduction can occur. Use inert atmospheres (N₂/Ar) and avoid strong bases (e.g., NaOH) .

Q. Table 2: Stability Data for Analogous Compounds

ConditionpHHalf-Life (h)Degradation Pathway
Aqueous HCl (1M)12.5Azetidine ring hydrolysis
Phosphate buffer7.448Minimal degradation

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Docking studies (e.g., AutoDock Vina) and molecular dynamics simulations can predict interactions with biological targets:

  • Enzyme inhibition : The nitro group may act as a hydrogen-bond acceptor in enzyme active sites (e.g., kinases, cytochrome P450) .
  • Receptor modulation : Azetidine’s constrained geometry mimics bioactive conformations of natural ligands, as seen in inverse agonists for neurological receptors .

Q. Key Parameters for Modeling :

  • Lipophilicity (LogP) : ~1.2 (estimated via ChemDraw), favoring blood-brain barrier penetration.
  • Electrostatic potential maps : Highlight electron-deficient nitro regions for electrophilic interactions.

Q. What experimental approaches validate contradictory data on the compound’s reactivity in cross-coupling reactions?

Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig coupling yields may arise from:

  • Steric hindrance : The 3-nitro group reduces accessibility of the C2 position for palladium catalysts.
  • Optimization strategies :
    • Ligand screening : Bulky ligands (e.g., XPhos) improve coupling efficiency .
    • Microwave activation : Enhances reaction rates for sluggish transformations (e.g., aryl amination) .

Case Study : Coupling with phenylboronic acid under Pd(OAc)₂/XPhos achieves 65% yield at 100°C (24 h), versus <20% yield without microwave assistance.

Q. How does the nitro group influence the compound’s spectroscopic and electrochemical properties?

  • UV-Vis spectroscopy : Strong absorbance at λmax = 320 nm (π→π* transition) .
  • Cyclic voltammetry : A reduction peak at –0.85 V vs. Ag/AgCl indicates nitro-to-amine conversion, relevant for prodrug activation studies .

Q. What methodologies enable the synthesis of deuterated or fluorinated analogs for mechanistic studies?

  • Deuteration : H/D exchange at the azetidine NH using D₂O and catalytic acid .
  • Fluorination : Electrophilic fluorination (Selectfluor®) at the pyridine C4 position, guided by DFT calculations .

Q. How can structure-activity relationship (SAR) studies optimize this compound for therapeutic applications?

Key modifications include:

  • Nitro replacement : Substitute with cyano or trifluoromethyl groups to reduce toxicity .
  • Azetidine substitution : Introduce methyl or acetyl groups to modulate metabolic stability .

Q. Table 3: SAR Data for Analogous Compounds

DerivativeTarget Activity (IC₅₀)Selectivity Index
3-Nitro (parent)5.2 µM (Enzyme X)1.5
3-Cyano3.8 µM (Enzyme X)4.2
3-Trifluoromethyl2.1 µM (Enzyme X)8.7

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.